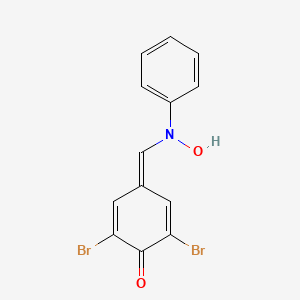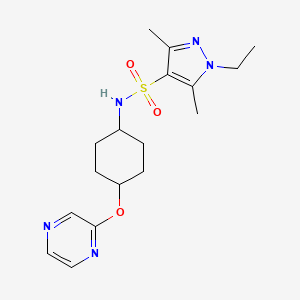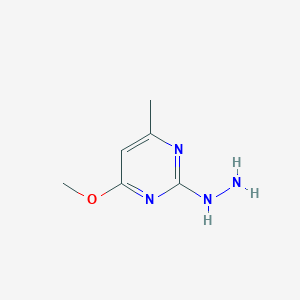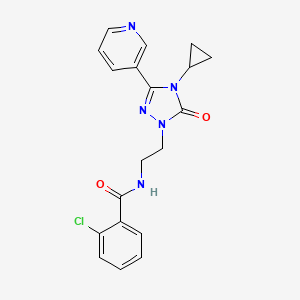
(Z)-N-(3,5-dibromo-4-hydroxybenzylidene)aniline oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(3,5-dibromo-4-hydroxybenzylidene)aniline oxide, also known as DBHBO, is a chemical compound that has been widely studied for its potential applications in various fields of research. This compound is a derivative of aniline and has been found to exhibit a range of interesting biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Synthesis and Properties in Polymeric Materials
The use of related hydroxy Schiff bases, including compounds like (Z)-N-(3,5-dibromo-4-hydroxybenzylidene)aniline oxide, is significant in the synthesis of polyurethane cationomers with fluorescent properties. These bases, when used as quaternization agents in polyetherurethane precursors, have been found to exhibit photochromic mechanisms and fluorescent properties due to excited state intramolecular proton-transfer processes (Buruianǎ et al., 2005).
Proton Transfer and Photochromism Studies
Infrared spectral studies of N-(2-hydroxybenzylidene)aniline and similar compounds have revealed new insights into proton transfer and photochromism. These studies are crucial for understanding the photoproducts and molecular structures of such compounds, which are structurally similar to (Z)-N-(3,5-dibromo-4-hydroxybenzylidene)aniline oxide (Lewis & Sandorfy, 1982).
Catalysis and Selective Oxidation
Research on selective oxidation of aniline derivatives to azoxybenzenes, azobenzenes, and nitrosobenzenes has significant implications for compounds like (Z)-N-(3,5-dibromo-4-hydroxybenzylidene)aniline oxide. These reactions, important in organic synthesis, are enhanced by catalysts like Zr(OH)4, leading to various azo compounds (Qin et al., 2021).
Photocatalytic Applications
Graphene-ZnO-Au nanocomposites have been developed for photocatalytic reduction of nitrobenzene to aniline, a reaction relevant to the study of (Z)-N-(3,5-dibromo-4-hydroxybenzylidene)aniline oxide. These nanocomposites demonstrate high efficiency in generating electron-hole pairs for catalytic reduction processes (Roy et al., 2013).
Polymer Liquid Crystal Complexes
The anion of phenolic mesogens structurally similar to (Z)-N-(3,5-dibromo-4-hydroxybenzylidene)aniline oxide and their uncharged analogues have been used to prepare novel ionic polymer liquid crystal complexes. These complexes demonstrate unique properties that are significant for advanced material applications (Patel et al., 1994).
Mecanismo De Acción
Target of Action
Compounds with similar structures, known as enones, are important as michael acceptors and constitute an important class of biologically active compounds .
Mode of Action
Enones, which have similar structures, are versatile synthons for various chemical transformations leading to the synthesis of several biodynamic heterocyclic compounds .
Biochemical Pathways
It is known that enones can lead to the synthesis of several biodynamic heterocyclic compounds, suggesting that they may influence a variety of biochemical pathways .
Result of Action
Some compounds with similar structures have been reported to have herbicidal, fungicidal, insecticidal, animal health, and antibacterial activities .
Propiedades
IUPAC Name |
2,6-dibromo-4-[(N-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br2NO2/c14-11-6-9(7-12(15)13(11)17)8-16(18)10-4-2-1-3-5-10/h1-8,18H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLHIIPQNJNROL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C=C2C=C(C(=O)C(=C2)Br)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-dimethyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzenesulfonamide](/img/structure/B2367041.png)
![(2E)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]-2-(dimethylaminomethylidene)-4,4,4-trifluoro-3-hydroxybutanenitrile](/img/structure/B2367043.png)

![5-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2367045.png)


![N-(1-cyano-1-cyclopropylethyl)-2-[(3-fluorophenyl)amino]acetamide](/img/structure/B2367050.png)





